molecular formula C21H32O2 B15082606 17-Hydroxypregn-4-en-3-one

17-Hydroxypregn-4-en-3-one

Cat. No.: B15082606
M. Wt: 316.5 g/mol
InChI Key: FGPGANCDNDLUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxypregn-4-en-3-one: is a steroid hormone with the molecular formula C21H32O2 . It is a naturally occurring compound in the human body, primarily produced in the adrenal glands and gonads. This compound plays a crucial role in the biosynthesis of other steroid hormones, including cortisol and androgens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregn-4-en-3-one typically involves the hydroxylation of pregnenolone or progesterone. One common method is the microbial transformation using specific strains of fungi or bacteria that introduce the hydroxyl group at the 17th position . Chemical synthesis can also be achieved through selective hydroxylation reactions using reagents like selenium dioxide or osmium tetroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered microorganisms is a preferred method. These microorganisms are cultured in bioreactors under optimized conditions to produce the desired compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxypregn-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 17-Hydroxypregn-4-en-3-one is used as an intermediate in the synthesis of other steroid hormones and pharmaceutical compounds. It serves as a precursor for the production of corticosteroids and androgens .

Biology: In biological research, this compound is used to study steroid hormone biosynthesis and metabolism. It is also employed in assays to investigate enzyme activities involved in steroidogenesis .

Medicine: Clinically, this compound is used in diagnostic tests to assess adrenal gland function and diagnose conditions like congenital adrenal hyperplasia. It is also a component in hormone replacement therapies .

Industry: In the pharmaceutical industry, this compound is utilized in the production of steroid-based drugs. It is also used in the synthesis of various bioactive molecules for therapeutic applications .

Mechanism of Action

17-Hydroxypregn-4-en-3-one exerts its effects by acting as a precursor in the biosynthesis of other steroid hormones. It is converted to 17-hydroxyprogesterone, which is further metabolized to produce cortisol and androgens. These hormones regulate various physiological processes, including stress response, immune function, and reproductive health .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of both glucocorticoids and androgens. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPGANCDNDLUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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